
3-Bromo-4-cyanobenzoic acid
Overview
Description
3-Bromo-4-cyanobenzoic acid (CAS: 58123-69-6) is a halogenated and nitrile-substituted benzoic acid derivative. Its molecular formula is C₈H₄BrNO₂, with a molecular weight of 226.03 g/mol. Key properties include:
- Structure: A benzoic acid core substituted with bromine (Br) at the 3-position and a cyano group (CN) at the 4-position.
- Storage: Stable when sealed in dry conditions at room temperature .
- Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Primarily used in organic synthesis, pharmaceuticals, and agrochemical research due to its reactive substituents .
Preparation Methods
The synthesis of 3-Bromo-4-cyanobenzoic acid typically involves multiple steps. One common method starts with the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid. This is followed by bromination to yield 3-bromobenzoic acid. Finally, the 3-bromobenzoic acid undergoes a reaction with sodium cyanide to produce this compound .
In an industrial setting, the synthesis can be optimized for higher yields and purity. For example, ethyl 3-bromo-4-cyanobenzoate can be hydrolyzed using sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid to obtain this compound .
Chemical Reactions Analysis
3-Bromo-4-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form different carboxylic acid derivatives.
Common reagents used in these reactions include sodium cyanide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activity
Research indicates that 3-Bromo-4-cyanobenzoic acid exhibits notable biological activity, influencing various cellular processes. It has been shown to induce oxidative stress, which may have implications in studies related to cellular damage and disease mechanisms. Its role as an electrophile allows it to interact with biomolecules, potentially leading to the development of new pharmacological agents.
Case Studies
Several studies have explored the compound's potential in drug development:
- Anticancer Research : Investigations into its effects on cancer cell lines suggest that it may inhibit cell proliferation through oxidative stress mechanisms.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, warranting further exploration for therapeutic applications.
Material Science
Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing polymers with specific properties. Its functional groups can be employed to modify polymer characteristics, enhancing their performance in various applications such as coatings and adhesives.
Environmental Applications
Pollution Monitoring
Due to its ability to interact with various environmental pollutants, this compound is being studied for its potential use in environmental monitoring and remediation strategies. Its reactivity could facilitate the detection and breakdown of harmful substances in ecosystems.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyanobenzoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzoic Acids
3-Bromo-4-chlorobenzoic Acid (CAS: 42860-10-6)
- Molecular Formula : C₇H₄BrClO₂
- Molecular Weight : 235.46 g/mol
- Substituents : Bromine (3-position) and chlorine (4-position).
- Applications : Intermediate in pharmaceutical synthesis.
- Safety: Not classified as hazardous under CLP regulations .
4-Bromobenzoic Acid (CAS: 586-76-5)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Substituents : Bromine (4-position).
- Applications : Widely used in polymer and dye industries.
- Safety: Non-hazardous per REACH guidelines .
Nitrile-Containing Derivatives
3-Bromo-4-cyanobenzoic Acid
- Key Differentiator: The cyano group enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitution and coupling reactions compared to halogen-only analogs.
3-Bromo-4-(trifluoromethyl)benzoic Acid (CAS: 1131615-04-7)
- Molecular Formula : C₈H₄BrF₃O₂
- Molecular Weight : 269.02 g/mol
- Substituents : Bromine (3-position) and trifluoromethyl (CF₃, 4-position).
- Applications : Used in fluorinated drug candidates.
- Comparison : The CF₃ group provides stronger electron-withdrawing effects than CN, influencing solubility and metabolic stability .
Alkoxy and Sulfonyl Derivatives
3-Bromo-4-butoxybenzoic Acid (CAS: 450416-09-8)
- Molecular Formula : C₁₁H₁₃BrO₃
- Molecular Weight : 272.00 g/mol
- Substituents : Bromine (3-position) and butoxy (4-position).
- Applications : Explored in material science for liquid crystal synthesis.
- Comparison: The alkoxy group improves solubility in non-polar solvents compared to polar nitrile derivatives .
3-Bromo-4-(methylsulfonyl)benzoic Acid (CAS: 39058-84-9)
- Molecular Formula : C₈H₇BrO₄S
- Molecular Weight : 287.11 g/mol
- Substituents : Bromine (3-position) and methylsulfonyl (SO₂CH₃, 4-position).
- Applications : Sulfonyl groups enhance binding affinity in enzyme inhibitors.
- Comparison : The sulfonyl group increases acidity (pKa ~1.5) compared to CN-substituted analogs .
Amino-Substituted Analogs
3-Amino-4-bromobenzoic Acid
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : 216.04 g/mol
- Substituents: Bromine (4-position) and amino (3-position).
- Applications : Precursor for azo dyes and antibacterial agents.
- Comparison: The amino group (electron-donating) contrasts with CN (electron-withdrawing), altering reactivity in electrophilic substitutions .
Data Table: Key Properties of Selected Compounds
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications | Hazards |
---|---|---|---|---|---|---|
This compound | 58123-69-6 | C₈H₄BrNO₂ | 226.03 | Br, CN, COOH | Organic synthesis | H302, H315, H319, H335 |
3-Bromo-4-chlorobenzoic acid | 42860-10-6 | C₇H₄BrClO₂ | 235.46 | Br, Cl, COOH | Pharmaceuticals | Non-hazardous |
4-Bromobenzoic acid | 586-76-5 | C₇H₅BrO₂ | 201.02 | Br, COOH | Polymers, dyes | Non-hazardous |
3-Bromo-4-(trifluoromethyl)benzoic acid | 1131615-04-7 | C₈H₄BrF₃O₂ | 269.02 | Br, CF₃, COOH | Fluorinated APIs | Data unavailable |
3-Bromo-4-butoxybenzoic acid | 450416-09-8 | C₁₁H₁₃BrO₃ | 272.00 | Br, O(CH₂)₃CH₃, COOH | Liquid crystals | Data unavailable |
Research Findings and Trends
- Reactivity : Nitrile and sulfonyl groups enhance electrophilic aromatic substitution rates compared to halogens alone .
- Toxicity: Cyano and sulfonyl substituents correlate with higher hazard profiles due to metabolic release of toxic byproducts (e.g., cyanide) .
- Market Availability: this compound is commercially available in ≥95% purity, with suppliers like Shanghai Jieshikang Bio-Technology and ABChem .
Biological Activity
3-Bromo-4-cyanobenzoic acid (BCBA) is an organic compound notable for its diverse biological activities, particularly in biochemical interactions and cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrNO and a molecular weight of approximately 226.03 g/mol. The compound features a bromine atom at the 3-position and a cyano group at the 4-position on the benzoic acid ring, which contributes to its unique reactivity and biological interactions.
Target Enzymes and Pathways
BCBA primarily interacts with various enzymes and proteins within biological systems. It has been shown to affect metabolic pathways by altering enzyme activity, particularly through inhibition or enhancement of specific enzymatic functions. Notably, it can induce oxidative stress by generating reactive oxygen species (ROS), which impacts cellular viability, proliferation, and apoptosis .
Biochemical Pathways
The compound participates in several biochemical pathways, including:
- Nucleophilic Substitution Reactions: BCBA acts as an electrophile, allowing it to engage in nucleophilic substitution reactions with biomolecules.
- Oxidative Stress Response: BCBA influences enzymes involved in oxidative stress responses such as peroxidase and catalase, thereby affecting their activity and stability .
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
- Antioxidant Activity: The compound has been implicated in inducing oxidative stress, which can lead to cellular damage but may also play a role in signaling pathways related to stress responses.
- Enzyme Inhibition: BCBA has shown potential as an inhibitor in certain enzymatic pathways, influencing processes such as protein degradation via the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
- Cell Signaling Modulation: The compound can alter cell signaling pathways affecting gene expression and cellular metabolism.
Case Studies and Research Findings
Several studies have explored the biological effects of BCBA:
- Cell-Based Assays: In vitro studies have indicated that BCBA can enhance the activity of cathepsins B and L, enzymes crucial for protein degradation. This effect was observed in human foreskin fibroblasts, where BCBA treatment led to significant activation of these enzymes without cytotoxic effects at specific concentrations (1 and 10 μg/mL) .
- Oxidative Stress Induction: Research has shown that exposure to BCBA results in increased ROS levels in various cell types, suggesting its role in oxidative stress mechanisms. This property may have implications for understanding disease mechanisms related to oxidative damage.
- Comparative Studies with Other Compounds: Comparative analyses with other benzoic acid derivatives have highlighted BCBA's unique reactivity patterns due to its specific substitution on the aromatic ring. For instance, compounds like 4-bromo-3-cyanobenzoic acid exhibit different biological activities due to variations in their substitution patterns.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antioxidant | Induces oxidative stress; affects cellular viability |
Enzyme Inhibition | Inhibits specific enzymatic pathways; enhances proteolytic enzyme activity |
Cell Signaling Modulation | Alters gene expression and cellular metabolism |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-4-cyanobenzoic acid, and what key reaction parameters must be controlled?
- Methodological Answer: Synthesis typically involves sequential bromination and cyanation of benzoic acid derivatives. For example, bromination of 4-cyanobenzoic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) can yield the desired product. Alternatively, cyanation of 3-bromobenzoic acid precursors via palladium-catalyzed cross-coupling (e.g., using CuCN or cyanide sources) may be employed. Key parameters include temperature control (to avoid over-bromination or decomposition), stoichiometric ratios, and solvent selection (polar aprotic solvents like DMF enhance reactivity). Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR identify substitution patterns (e.g., chemical shifts for Br and CN groups at ~3.5–4.0 ppm for aromatic protons and ~110–120 ppm for nitriles).
- IR: Confirm the presence of carboxylic acid (broad O-H stretch ~2500–3000 cm), nitrile (sharp C≡N peak ~2200–2260 cm), and bromine (C-Br stretch ~500–600 cm) .
- Crystallography: Single-crystal X-ray diffraction (via SHELX programs) resolves molecular geometry and confirms regiochemistry. Data collection requires high-resolution crystals grown via slow evaporation in solvents like ethanol/water mixtures .
Q. How should researchers handle purification and storage of this compound to ensure stability?
- Methodological Answer: Purification via recrystallization (using ethanol/water or DCM/hexane) removes unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) may separate regioisomers. Store the compound in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation. Avoid exposure to moisture and light .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and physicochemical properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict electronic properties, such as HOMO-LUMO gaps, to assess electrophilic/nucleophilic sites. Molecular docking studies evaluate potential interactions with biological targets (e.g., enzymes). Solubility parameters and pKa values can be estimated using COSMO-RS or QSPR models. Validate predictions with experimental data (e.g., UV-Vis spectroscopy for electronic transitions) .
Q. What strategies mitigate byproduct formation during the cyanation of brominated benzoic acid precursors?
- Methodological Answer:
- Catalyst Optimization: Use Pd(PPh) or CuCN with ligands (e.g., Xantphos) to enhance selectivity and reduce side reactions like dehalogenation.
- Temperature Gradients: Gradual heating (40–80°C) minimizes thermal decomposition.
- In Situ Monitoring: Real-time FTIR or Raman spectroscopy detects intermediate cyanide species, enabling rapid adjustment of reaction conditions.
- Workup Protocols: Acidic quenching (dilute HCl) removes unreacted cyanide, followed by extraction with ethyl acetate to isolate the product .
Q. How do steric and electronic effects influence the regioselectivity of subsequent reactions (e.g., Suzuki coupling) on this compound?
- Methodological Answer: The electron-withdrawing nitrile group directs electrophilic attacks to the meta position relative to the carboxylic acid. Steric hindrance from the bromine atom may slow coupling at the ortho position. To enhance reactivity:
- Use bulky ligands (e.g., SPhos) to stabilize transition states.
- Employ microwave-assisted synthesis to accelerate slow steps.
- Screen bases (e.g., KCO vs. CsCO) to optimize deprotonation of the carboxylic acid without degrading the nitrile .
Q. Safety and Environmental Considerations
Q. What are the critical safety protocols for handling and disposing of this compound?
- Methodological Answer:
- Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.
- First Aid: For skin contact, wash immediately with soap/water. For eye exposure, rinse with saline solution for 15 minutes and seek medical attention .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers. Collaborate with certified waste management services for incineration .
Properties
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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